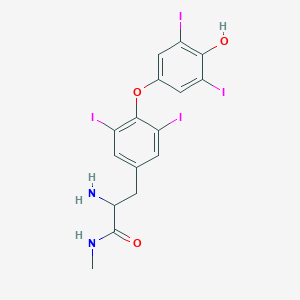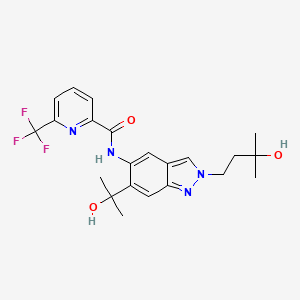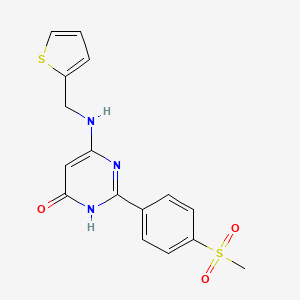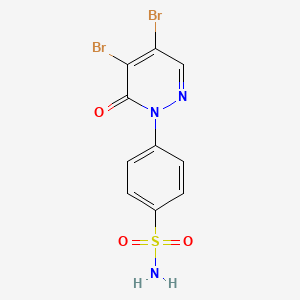![molecular formula C22H25F2N7O2 B10829222 N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10829222.png)
N-(6-(4-(2,2-Difluoroethyl)piperazin-1-yl)-2,2-dimethyl-2,3-dihydrofuro[2,3-b]pyridin-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{6-[4-(2,2-difluoroethyl)piperazin-1-yl]-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a furo[2,3-b]pyridine moiety, and a piperazine ring substituted with a difluoroethyl group. The combination of these structural elements imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[4-(2,2-difluoroethyl)piperazin-1-yl]-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the furo[2,3-b]pyridine moiety. The piperazine ring is then substituted with the difluoroethyl group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize waste, as well as implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{6-[4-(2,2-difluoroethyl)piperazin-1-yl]-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
N-{6-[4-(2,2-difluoroethyl)piperazin-1-yl]-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{6-[4-(2,2-difluoroethyl)piperazin-1-yl]-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound binds to enzymes or receptors, modulating their activity and affecting cellular pathways. This can lead to the inhibition of cell proliferation, induction of apoptosis, or other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares structural similarities with the pyrazolo[1,5-a]pyrimidine core and piperazine ring.
2-(Pyridin-2-yl) pyrimidine derivatives: These compounds also contain a pyrimidine moiety and exhibit similar pharmacological activities.
Uniqueness
N-{6-[4-(2,2-difluoroethyl)piperazin-1-yl]-2,2-dimethyl-2H,3H-furo[2,3-b]pyridin-5-yl}pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H25F2N7O2 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[6-[4-(2,2-difluoroethyl)piperazin-1-yl]-2,2-dimethyl-3H-furo[2,3-b]pyridin-5-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C22H25F2N7O2/c1-22(2)11-14-10-16(27-20(32)15-12-26-31-5-3-4-25-18(15)31)19(28-21(14)33-22)30-8-6-29(7-9-30)13-17(23)24/h3-5,10,12,17H,6-9,11,13H2,1-2H3,(H,27,32) |
InChI Key |
LYKBGSIWEOVWQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(N=C2O1)N3CCN(CC3)CC(F)F)NC(=O)C4=C5N=CC=CN5N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,9S)-7,7-dimethyl-4-propan-2-yl-3-[4-(trifluoromethyl)phenyl]spiro[3,6,8,9-tetrahydrofuro[3,4-c]quinoline-1,4'-oxane]-9-ol](/img/structure/B10829140.png)
![3-[4-[[3-[4-(1,1-dioxothian-4-yl)oxy-2,6-dimethylphenyl]phenyl]methoxy]-2-fluorophenyl]propanoic acid](/img/structure/B10829153.png)
![(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829157.png)
![4-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]hydrazin-1-yl}benzene-1-sulfonicaciddihydrate](/img/structure/B10829161.png)

![3'-({3-[(2-{[2-(dimethylamino)phenyl]formamido}ethyl)amino]phenyl}sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide hydrate dihydrochloride](/img/structure/B10829172.png)
![2-[4-[6-amino-5-(4-chlorophenyl)pyridin-3-yl]phenoxy]-2-methylpropanoic acid](/img/structure/B10829181.png)
![3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-indole-2-carboxylic acid](/img/structure/B10829182.png)
![4-methyl-2-(methylamino)-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B10829185.png)
![(1S,2R,3R,4S,5S,6S,8R,10R,13S,16S,17R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10829211.png)




